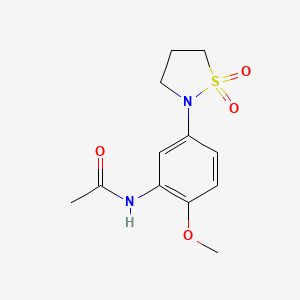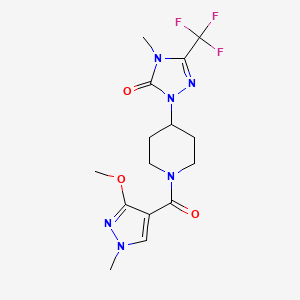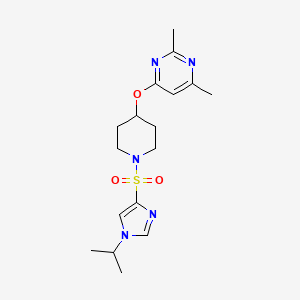![molecular formula C11H17NO3 B2526425 tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 1335032-02-4](/img/structure/B2526425.png)
tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its bicyclo[3.2.0]heptane core, which includes an azabicyclo moiety and a tert-butyl ester group. It is often used in organic synthesis and medicinal chemistry due to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the azabicyclo moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The azabicyclo moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (1R,5S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: Contains an additional nitrogen atom in the bicyclic core.
Uniqueness
tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSVYTMBRVVEOO-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

![3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2526353.png)
![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)
![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)
![N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2526362.png)
![3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2526363.png)

